Product packaging for Bicyclo[2.2.1]heptan-7-one(Cat. No.:CAS No. 10218-02-7)

Bicyclo[2.2.1]heptan-7-one

Cat. No.: B3045142
CAS No.: 10218-02-7
M. Wt: 110.15 g/mol
InChI Key: ZESXVLLAIXOYKB-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptan-7-one (CAS 10218-02-7) is an organic compound with the molecular formula C7H10O and a molecular weight of 110.15 g/mol . It is a ketone derivative of the norbornane (bicyclo[2.2.1]heptane) skeleton, a rigid and synthetically valuable bridge-fused bicyclic structure. This specific framework is of significant interest in organic and medicinal chemistry as a building block and core scaffold. The norbornane structure is a prominent feature in various chemical domains. It serves as a fundamental starting material for the synthesis of more complex chiral molecules . Furthermore, the bicyclo[2.2.1]heptane core is utilized in the development of novel nucleoside analogues, where it acts as a conformationally locked pseudosugar replacement to study biological interactions . As a ketone, this compound provides a reactive handle for further synthetic modifications, allowing researchers to explore its utility in creating chiral auxiliaries, ligands, and other specialized compounds . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O B3045142 Bicyclo[2.2.1]heptan-7-one CAS No. 10218-02-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[2.2.1]heptan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c8-7-5-1-2-6(7)4-3-5/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESXVLLAIXOYKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50144721
Record name Norbornan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50144721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10218-02-7
Record name Norbornan-7-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010218027
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norbornan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50144721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Sophisticated Synthetic Methodologies for Bicyclo 2.2.1 Heptan 7 One and Its Core Skeleton

Strategies for Carbonyl Group Introduction and Modification at the 7-Position

The carbonyl group at the 7-position is a key functional handle for further molecular elaboration. Its introduction is typically achieved through the oxidation of the corresponding alcohol, while its reduction provides access to stereochemically defined alcohol precursors.

The synthesis of bicyclo[2.2.1]heptan-7-one is commonly accomplished through the oxidation of its corresponding alcohol precursor, bicyclo[2.2.1]heptan-7-ol. This transformation is a standard process for converting secondary alcohols to ketones. A variety of classical and modern oxidizing agents can be employed for this purpose. The choice of reagent often depends on the presence of other functional groups in the molecule, with milder conditions being preferable for sensitive substrates.

Common oxidation methods applicable to this conversion include:

Chromium-based reagents: Reagents such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in an appropriate organic solvent like dichloromethane (B109758) are effective for this oxidation. Jones oxidation (chromic acid in acetone) is a stronger option but is less suitable for molecules with acid-sensitive groups.

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It is known for its mild reaction conditions.

Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that provides a mild and selective method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively.

The general transformation is depicted below:

Figure 1: General Oxidation of Bicyclo[2.2.1]heptan-7-ol

The reduction of the carbonyl group in this compound derivatives is a crucial step for accessing the corresponding alcohols, often with a high degree of stereoselectivity. The facial selectivity of the nucleophilic attack by a hydride reagent is influenced by the steric and electronic environment of the bicyclic system. core.ac.uk

The approach of the hydride can occur from two faces: the syn-face (the same side as the ethano bridge) or the anti-face (the opposite side). In unsubstituted this compound, the syn-face is sterically more hindered. However, the stereochemical outcome can be profoundly influenced by remote substituents on the bicyclo[2.2.1]heptane framework. researchgate.net

Studies on substituted bicyclo[2.2.1]heptan-7-ones have shown that electron-withdrawing groups in the endo position at C2 and C3 can direct the nucleophilic attack to the syn-face, while electron-donating groups may favor anti-attack. researchgate.net This control is attributed to long-range electronic effects that alter the energies of the LUMO (Lowest Unoccupied Molecular Orbital) lobes of the carbonyl group.

Table 1: Influence of Remote Substituents on the NaBH₄ Reduction of Substituted Bicyclo[2.2.1]heptan-7-ones researchgate.net

Substituent (X) at 2,3-endo positionsPredominant Product IsomerRationale
Electron-withdrawing (e.g., -CN, -COOR)syn-alcoholStabilization of the transition state for syn-attack through orbital interactions.
Electron-donating (e.g., alkyl)anti-alcoholSteric hindrance and destabilization of the syn-attack transition state.
Vinyl (-CH=CH₂)anti-alcoholThe vinyl group acts as an electropositive, anti-directing group in this context. researchgate.net

This table provides a qualitative summary of observed trends. Actual product ratios can vary based on specific substrates and reaction conditions.

Construction of the Bicyclo[2.2.1]heptane Framework via Cycloaddition Reactions

Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful and convergent methods for constructing the bicyclo[2.2.1]heptane skeleton in a single step. These reactions form the two rings and set up to four stereocenters with a high degree of predictability.

The [4+2] cycloaddition between a conjugated diene and a dienophile is the most common method for synthesizing the bicyclo[2.2.1]heptane core. Cyclopentadiene (B3395910) derivatives are frequently used as the diene component. acs.org

Intermolecular Diels-Alder Reaction: This approach involves the reaction of two separate molecules, a diene and a dienophile. For instance, the reaction between cyclopentadiene and a suitable dienophile can generate a variety of substituted bicyclo[2.2.1]heptene derivatives, which can be further modified. nih.gov A sequential Diels-Alder reaction/rearrangement sequence has been developed for the synthesis of diverse functionalized bicyclo[2.2.1]heptanes. nih.govacs.org Furthermore, methods have been described for synthesizing a bicyclo[2.2.1]heptane skeleton with two oxy-functionalized bridgehead carbons via an intermolecular Diels-Alder reaction. acs.orgnih.gov

Intramolecular Diels-Alder (IMDA) Reaction: In the IMDA reaction, the diene and dienophile are tethered within the same molecule. This strategy is highly effective for constructing complex polycyclic systems containing the bicyclo[2.2.1]heptane motif. researchgate.net The intramolecular nature of the reaction can provide excellent stereocontrol. For example, the total synthesis of (+)-pedrolide, a complex natural product, utilized an intramolecular cyclopentadiene-Diels-Alder cycloaddition as a key step to construct the bicyclo[2.2.1]heptane core. thieme-connect.com Similarly, the intramolecular reaction of a diene bearing a dienophile moiety at the C-5 position can yield a tricyclic carbon framework that includes the bicyclo[2.2.1]heptane skeleton. acs.orgnih.gov

Table 2: Examples of Diels-Alder Reactions for Bicyclo[2.2.1]heptane Synthesis

Reaction TypeDiene ExampleDienophile ExampleKey Feature
Intermolecular5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienesVarious alkenes/alkynesAccess to bicyclo[2.2.1]heptanes with functionalized bridgeheads. acs.orgnih.gov
IntermolecularSubstituted cyclopentadienesAcrylatesCan be catalyzed by chiral Lewis acids for enantioselective synthesis. nih.govacs.org
IntramolecularTethered cyclopentadieneAlkene/AlkyneConstruction of complex, fused polycyclic systems. researchgate.netthieme-connect.com
IntramolecularBis(silyl enol ether) derived from 1,3-cyclopentanedioneTethered dienophileFormation of tricyclic compounds containing the bicyclic core. researchgate.net

An alternative to the traditional Diels-Alder reaction is the organocatalytic formal [4+2] cycloaddition. This method allows for the highly enantioselective synthesis of functionalized bicyclic compounds under mild conditions. nih.govrsc.org

Researchers have developed a formal [4+2] cycloaddition between α′-ethoxycarbonyl cyclopentenones and nitroolefins, catalyzed by chiral tertiary amines (such as Cinchona alkaloid derivatives). This reaction proceeds with high enantioselectivity, yielding bicyclo[2.2.1]heptane-1-carboxylates in good yields and with excellent enantiomeric excess (up to 99% ee). nih.gov This asymmetric approach provides rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under operationally simple conditions. nih.govrsc.org

Advanced Synthetic Routes to Substituted this compound Analogues

The synthesis of substituted analogues of this compound allows for the exploration of structure-activity relationships and the development of new chemical entities. Synthetic strategies often involve either building the substituted framework from acyclic precursors or modifying the pre-formed bicyclic core.

Recent advances include the synthesis of:

1-Methyl- and 1,4-Dimethylthis compound: These bridgehead-substituted analogues have been synthesized, providing access to compounds with increased steric bulk at the bridgehead positions. thieme-connect.com

7-Azabicyclo[2.2.1]heptane derivatives: The nitrogen-containing analogues of the bicyclo[2.2.1]heptane system have garnered significant interest. Syntheses of the parent 7-azabicyclo[2.2.1]heptane and its derivatives have been reported, often involving multi-step sequences. cdnsciencepub.com The Diels-Alder reaction of N-acyl pyrroles is a common method for producing highly substituted versions. cdnsciencepub.com Furthermore, a concise synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid, a constrained proline analogue, has been developed where a Diels-Alder reaction is a key step. unirioja.es

2-Oxa-bicyclo[2.2.1]heptane analogues: These oxygen-containing bicyclic systems, also known as 7-oxanorbornanes, are present in numerous natural products and are valuable synthetic intermediates. researchgate.net They are commonly prepared via the Diels-Alder reaction between furans and various dienophiles. researchgate.net These scaffolds have been incorporated into nucleotide analogues to study their interactions with biological receptors. nih.gov

These advanced synthetic routes provide chemists with the tools to generate a diverse library of this compound analogues, enabling the fine-tuning of their physical, chemical, and biological properties.

Synthesis of Bridgehead-Functionalized this compound Derivatives

Functionalization at the bridgehead positions (C1 and C4) of the bicyclo[2.2.1]heptane skeleton is synthetically challenging due to the steric hindrance and the pyramidal geometry of these carbon atoms, which disfavors traditional S(_N)2 reactions. Nevertheless, radical-based methods have proven effective for creating these linkages.

One successful approach involves the intramolecular radical cyclization of specifically designed precursors. publish.csiro.aupublish.csiro.auresearchgate.net For instance, 4-methylenecyclohexylmethyl radicals can undergo a 5-exo-trig cyclization to form the bicyclo[2.2.1]heptane core. publish.csiro.au This strategy has been extended to precursors bearing functional groups, enabling the synthesis of bicyclo[2.2.1]heptanes with valuable substituents at both bridgehead positions. publish.csiro.au For example, the cyclization of a 4-benzyloxyimino-cyclohexylmethyl radical leads to the formation of a bridgehead amine. publish.csiro.aupublish.csiro.auresearchgate.net Optimal yields for these reactions are often achieved at elevated temperatures (e.g., 110°C) with the slow addition of a radical initiator and mediator like tributyltin hydride. publish.csiro.aupublish.csiro.auresearchgate.net

Another key strategy is the Diels-Alder reaction, which inherently forms the bicyclic skeleton. A method has been developed for synthesizing a bicyclo[2.2.1]heptane framework with two oxy-functionalized bridgehead carbons. acs.orgnih.gov This involves an intermolecular Diels-Alder reaction using novel 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes. acs.orgnih.gov Furthermore, an intramolecular variant of this reaction, using a diene with a dienophile tethered at the C-5 position, can generate a tricyclic structure containing the desired bicyclo[2.2.1]heptane core. acs.orgnih.gov These oxy-functionalized derivatives serve as versatile building blocks for more complex molecules. acs.orgnih.gov

Table 1: Radical Cyclization for Bridgehead Functionalization

Precursor TypeKey ReactionResulting Bridgehead FunctionalityTypical ConditionsReference
4-Methylenecyclohexylmethyl radical5-exo-trig radical cyclizationAlkyl/unfunctionalizedTributyltin hydride, AIBN publish.csiro.au
4-Benzyloxyimino-cyclohexylmethyl radicalRadical cyclizationAmine110°C, slow addition of tributyltin hydride publish.csiro.aupublish.csiro.auresearchgate.net

Sequential Diels-Alder and Rearrangement Sequences for Functionalized Bicyclo[2.2.1]heptanones

A powerful one-pot method for constructing functionalized bicyclo[2.2.1]heptanone skeletons involves a sequential Diels-Alder reaction followed by a rearrangement. nih.gov This approach has been developed for the synthesis of diverse bicyclo[2.2.1]heptane derivatives, some of which are of interest as floral and woody odorants. nih.gov

The process typically begins with the Diels-Alder cycloaddition of a 1,3-diene with an α,β-unsaturated aldehyde. The resulting adduct then undergoes an in situ rearrangement to yield the final bicyclo[2.2.1]heptanone product. The specific outcome of the rearrangement is highly dependent on the substitution pattern of the diene used in the initial step. nih.gov Two-dimensional NMR analysis has been crucial in correctly establishing the relative configuration of the bicyclo[2.2.1]heptanone products, which in some cases had been previously misassigned. nih.gov This sequential strategy provides a streamlined route to complex bicyclic ketones from simple starting materials.

Formation of Methyl-Substituted Bicyclo[2.2.1]heptan-7-ones

The introduction of methyl groups onto the bicyclo[2.2.1]heptane framework can be achieved through various synthetic routes. One method involves the facile tetramethylation of bicyclo[2.2.2]octane-2,5-dione, a related bicyclic system, which is prepared via a Diels-Alder reaction. cdnsciencepub.com While not directly on the [2.2.1] system, this highlights the reactivity of enolates in these rigid structures. For the bicyclo[2.2.1]heptane system specifically, the methylation of bicyclo[2.2.1]heptane-2,5-dione enolates has been studied. The enhanced acidity of the α-hydrogens in these diones, compared to the corresponding monoketone, facilitates alkylation reactions. cdnsciencepub.com

Another approach starts from readily available chiral precursors like (+)-camphor, which is a trimethyl-substituted bicyclo[2.2.1]heptan-2-one. Chemical transformations of camphor (B46023) can lead to a variety of other methyl-substituted derivatives.

Dehydrohalogenation Routes to this compound Derivatives

Dehydrohalogenation, the elimination of a hydrogen halide from an alkyl halide, is a classic method for forming alkenes and can be adapted to synthesize derivatives of this compound. This process is particularly useful for introducing unsaturation into the bicyclic framework.

For example, halohydrins derived from norbornene precursors can undergo dehydrohalogenation upon treatment with a base to yield exo-5,6-epoxybicyclo[2.2.1]heptane derivatives in high yields. While not directly forming the 7-keto functionality, these epoxides are valuable intermediates that can be converted to this compound derivatives through subsequent reactions. The selectivity of the initial hydroxyhalogenation step, which forms the halohydrin precursor, is critical and depends on the reaction conditions.

Enantioselective Synthesis and Chiral Induction in this compound Chemistry

The synthesis of specific enantiomers of this compound derivatives is of significant interest, particularly for applications in asymmetric catalysis and medicinal chemistry. Chiral induction can be achieved by employing chiral catalysts or by starting from materials from the chiral pool.

A notable example of catalyst-controlled enantioselectivity is found in the sequential Diels-Alder/rearrangement strategy. When the initial Diels-Alder reaction is catalyzed by a chiral Lewis acid, the resulting functionalized bicyclo[2.2.1]heptane derivatives can be obtained with high enantiomeric purity. nih.gov For instance, the synthesis of (+)-herbanone, a bicyclo[2.2.1]heptanone derivative, has been achieved with an enantiomeric ratio (er) of up to 96.5:3.5 using this method. nih.gov A key finding is that the chiral information established in the initial cycloaddition step is completely retained throughout the subsequent rearrangement, ensuring the stereochemical integrity of the final product. nih.gov

The use of chiral bicyclo[2.2.1]heptadiene ligands in rhodium-catalyzed asymmetric additions represents another important avenue. These chiral ligands, part of the catalyst complex, can direct the stereochemical outcome of reactions, such as the 1,2-addition of organoboron reagents to imines, to produce enantioenriched α-chiral amines.

Table 2: Enantioselective Synthesis of Bicyclo[2.2.1]heptanones

MethodologyChiral SourceTarget Product ExampleReported Enantiomeric Ratio (er)Reference
Sequential Diels-Alder/RearrangementChiral Lewis Acid Catalyst(+)-HerbanoneUp to 96.5:3.5 nih.gov

Mechanistic Investigations into the Reactivity of Bicyclo 2.2.1 Heptan 7 One

Stereoelectronic Effects and Reaction Selectivity in Bicyclo[2.2.1]heptan-7-one Transformations

The rigid bicyclic framework of this compound and its derivatives provides a unique scaffold for studying the influence of stereoelectronic effects on reaction selectivity. The fixed configurations of these ketones allow local stereoelectronic and steric factors to dictate reactivity in a well-defined manner. msu.edu Nucleophilic additions to the carbonyl group are particularly sensitive to these effects, with the trajectory of the incoming nucleophile being influenced by the orbital environment of the molecule. msu.edu

In the case of this compound, the exo and endo faces of the prochiral carbonyl group present different steric environments. For the unsubstituted ketone, the exo face is generally less hindered than the endo face. msu.edu However, the introduction of substituents on the bicyclic frame can dramatically alter this preference through long-range stereoelectronic effects. These effects involve interactions between the orbitals of the substituent and the reacting carbonyl group.

Research on the reduction of substituted bicyclo[2.2.1]heptan-7-ones using sodium borohydride (NaBH₄) has shown that remote substituents can significantly influence the diastereoselectivity of the nucleophilic attack. The π-facial selectivity, which is the preference for attack on one of the two faces of the carbonyl plane, is controlled by resonance interactions of the incipient bond. researchgate.net For instance, in 2,3-endo-substituted bicyclo[2.2.1]heptan-7-ones, the ratio of syn (endo) to anti (exo) attack by the hydride is correlated with the inductive (σI) and resonance (σR) constants of the substituents. researchgate.net A model molecule, 2,3-bis(trifluoromethyl)this compound, was designed to study these electronic effects in a conformationally fixed system. amazonaws.comchemrxiv.org In this model, the diastereoselectivity of nucleophilic addition is predicted to be predominantly anti to the electron-withdrawing trifluoromethyl groups. amazonaws.comchemrxiv.org This preference is attributed to the stabilization of a phase-continuous cyclic orbital interaction involving the nucleophile's non-bonding orbital (nNu), the carbonyl's π* orbital (πC=O), and vicinal σ orbitals of the carbon-carbon bonds. amazonaws.comchemrxiv.org

Carbonyl Group Reactivity and Nucleophilic Attack Mechanisms

The reactivity of the carbonyl group in this compound is fundamentally governed by the polarization of the carbon-oxygen double bond. The higher electronegativity of the oxygen atom results in a partial negative charge (δ-) on the oxygen and a partial positive charge (δ+) on the carbonyl carbon. youtube.com This inherent polarity makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles. youtube.comlibretexts.org The electrophilicity of the carbonyl carbon can be further enhanced by the presence of electron-withdrawing groups on the bicyclic frame, which inductively pull electron density away from the carbon. masterorganicchemistry.com Conversely, electron-donating groups would be expected to decrease the carbonyl's reactivity toward nucleophiles. masterorganicchemistry.com

The mechanism of nucleophilic attack on the carbonyl group is a well-established process known as nucleophilic addition. libretexts.orgmasterorganicchemistry.com An electron-rich nucleophile attacks the electron-poor carbonyl carbon. libretexts.org This attack typically follows a specific trajectory, known as the Bürgi-Dunitz trajectory, where the nucleophile approaches the carbonyl carbon at an angle of approximately 107° relative to the C=O bond. msu.edu As the new bond between the nucleophile and the carbon forms, the π-electrons of the carbonyl group are pushed onto the oxygen atom, resulting in the formation of a tetrahedral alkoxide intermediate. libretexts.orgmasterorganicchemistry.com In this process, the hybridization of the carbonyl carbon changes from sp² (trigonal planar) to sp³ (tetrahedral). masterorganicchemistry.com

Rearrangement Processes in the this compound System

The strained bicyclo[2.2.1]heptane framework is prone to various rearrangement reactions, often driven by the release of ring strain. These processes can lead to the formation of different bicyclic systems. One notable rearrangement involves the conversion of bicyclo[2.2.1]heptane ring systems into bicyclo[3.2.0]heptane enol ethers, a transformation that can be mediated by titanocene alkylidene complexes.

Another significant rearrangement process observed in derivatives of this system is the Wagner-Meerwein rearrangement. This type of rearrangement is a carbocation-mediated process involving a 1,2-hydride, alkyl, or aryl shift. In the context of the bicyclo[2.2.1]heptane system, these rearrangements are common due to the stability of the resulting carbocations and the relief of steric strain. For example, the reaction of camphene (1,7,7-trimethylbicyclo[2.2.1]hept-2-ene) with benzenesulfonamide in the presence of N-bromosuccinimide leads to the formation of N-(1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide, a process that involves a Wagner-Meerwein rearrangement stage. mdpi.com Such rearrangements highlight the kinetic and thermodynamic factors that drive the transformation of the bicyclic skeleton into more stable isomeric forms. Additionally, radical-induced rearrangements of bicyclo[2.2.1]heptadiene systems have also been studied, demonstrating alternative pathways for skeletal reorganization. researchgate.net

Deamination Studies of Bicyclo[2.2.1]heptan-7-amine Derivatives

The deamination of amino derivatives of the bicyclo[2.2.1]heptane system, typically initiated by treatment with nitrous acid, is a classic method for generating carbocations that can subsequently undergo rearrangement. Studies on bicyclo[2.2.1]heptan-2-amine derivatives have demonstrated the utility of this reaction for inducing skeletal changes.

A notable example is the deamination of 1-amino-4-bromo-7,7-dimethylbicyclo[2.2.1]heptan-2-ol with nitrous acid. hawaii.edu This reaction does not yield a simple substitution product but instead results in a ring contraction. The product formed is 4-bromo-5,5-dimethylbicyclo[2.1.1]hexane-1-carboxaldehyde. hawaii.edu This transformation showcases a rearrangement where the migrating group is positioned anti-coplanar to the diazonium leaving group. The successful ring contraction in this and similar substrates, such as 1-amino-3,3-dimethylbicyclo[2.2.1]heptan-2-ol, suggests that the deamination of 1-aminobicyclo[2.2.1]heptan-2-ols can be a general method for synthesizing derivatives of the bicyclo[2.1.1]hexane system. hawaii.edu These studies underscore how the rigid conformational structure of the bicyclo[2.2.1]heptane framework directs the course of carbocation rearrangements following deamination.

Structural Elucidation and Conformational Analysis of Bicyclo 2.2.1 Heptan 7 One and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of bicyclo[2.2.1]heptan-7-one frameworks. One-dimensional (1D) NMR provides initial information on the chemical environment of protons (¹H NMR) and carbons (¹³C NMR), but complex derivatives often require more sophisticated two-dimensional (2D) techniques for complete assignment.

Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity within the bicyclo[2.2.1]heptanone skeleton. These techniques separate NMR signals onto two frequency axes, revealing correlations between nuclei.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.eduemerypharma.com In a bicyclo[2.2.1]heptanone derivative, COSY spectra would reveal correlations between the bridgehead protons and adjacent methylene (B1212753) protons, as well as couplings between protons on the ethylene (B1197577) bridges. acs.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps proton signals to the carbon atoms to which they are directly attached. sdsu.eduprinceton.edu It is a powerful tool for assigning carbon signals by correlating them to their known proton assignments. For instance, the proton signal for C1-H would show a cross-peak with the ¹³C signal for the C1 carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons, typically over two to four bonds. sdsu.eduprinceton.edu This is crucial for piecing together the carbon skeleton and identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon (C7) and substituted bridgehead carbons. For example, correlations would be observed between the protons on C1 and C4 to the carbonyl carbon at C7.

The combined application of these techniques allows for a step-by-step assembly of the molecular structure, even for complex derivatives. acs.orgresearchgate.net

Table 1: Exemplary 2D NMR Correlations for a Generic Bicyclo[2.2.1]heptanone Framework

Proton (¹H)COSY Correlations (Coupled ¹H)HSQC Correlation (Directly Bonded ¹³C)HMBC Correlations (Long-Range Coupled ¹³C)
H1 (bridgehead)H2, H6C1C2, C3, C6, C7
H2 (endo/exo)H1, H2', H3C2C1, C3, C4, C7
H4 (bridgehead)H3, H5C4C3, C5, C7

Lanthanide shift reagents (LSRs) are paramagnetic complexes that can coordinate to Lewis basic sites in a molecule, such as the carbonyl oxygen in this compound. slideshare.netmdpi.com This interaction induces significant changes in the chemical shifts of nearby nuclei, known as Lanthanide-Induced Shifts (LIS). The magnitude of the LIS is dependent on the distance and angle between the lanthanide ion and the nucleus under observation.

Europium complexes are commonly used LSRs that cause downfield shifts. slideshare.net By adding incremental amounts of an LSR to the NMR sample, one can track the movement of each signal. Nuclei closer to the coordination site (the carbonyl oxygen) will experience a larger shift. researchgate.netslideshare.net This effect is particularly useful in ¹³C NMR for differentiating between stereoisomers, as the different spatial arrangements of atoms in enantiomers or diastereomers will result in distinct patterns of induced shifts. Chiral lanthanide shift reagents can even be used to resolve the signals of enantiomers in a racemic mixture, allowing for the determination of optical purity. slideshare.net

Mass Spectrometry and High-Resolution Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) provides critical information about the molecular weight and elemental composition of a compound. acs.orgnih.gov In High-Resolution Mass Spectrometry (HRMS), the molecular mass is measured with very high accuracy, which allows for the determination of the molecular formula.

The electron ionization (EI) mass spectrum of bicyclo[2.2.1]heptane, the parent hydrocarbon, shows characteristic fragmentation patterns. nih.govresearchgate.net The molecular ion peak (M⁺) is observed, and common fragments result from the loss of ethylene (m/z 28) via a retro-Diels-Alder reaction, leading to a prominent peak. researchgate.net For this compound, the fragmentation is influenced by the carbonyl group. Characteristic fragmentation pathways include the loss of CO (m/z 28), and cleavage of the bicyclic system. The analysis of these fragmentation patterns serves as a fingerprint for the bicyclic core structure.

Table 2: Key Mass Spectrometry Data for Bicyclo[2.2.1]heptane and its Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Pathways
Bicyclo[2.2.1]heptaneC₇H₁₂96.17Retro-Diels-Alder (loss of C₂H₄) nih.govresearchgate.net
This compoundC₇H₁₀O110.15Loss of CO nih.gov
Bicyclo[2.2.1]heptan-7-olC₇H₁₂O112.17Loss of H₂O nist.gov

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying functional groups within a molecule. acs.org The key diagnostic absorption for this compound is the carbonyl (C=O) stretching vibration. For typical acyclic ketones, this strong absorption appears in the range of 1715-1720 cm⁻¹. youtube.comscribd.com

However, the rigid, strained structure of the bicyclo[2.2.1]heptane system influences the frequency of this vibration. pg.edu.pl The inclusion of the carbonyl group in a strained ring system increases the stretching frequency. For this compound, the C=O stretching frequency is observed at a higher wavenumber, typically around 1775-1785 cm⁻¹, which is a characteristic feature of this strained bicyclic ketone. This distinct shift helps to confirm the presence of the carbonyl group within the bicyclic framework.

Table 3: Characteristic IR Absorption Frequencies for Ketones

Ketone TypeC=O Stretching Frequency (cm⁻¹)Example
Saturated Acyclic Ketone1725-1705Acetone
Six-membered Ring Ketone1725-1705Cyclohexanone (B45756)
Five-membered Ring Ketone1750-1740Cyclopentanone (B42830) youtube.com
This compound1785-1775This compound

X-ray Crystallographic Studies for Absolute Configuration and Stereochemistry of Derivatives

While NMR and MS can define the connectivity and relative stereochemistry, single-crystal X-ray crystallography provides the most definitive method for determining the absolute three-dimensional structure of a molecule, including its absolute configuration. nih.gov This technique is essential for unambiguously establishing the stereochemistry of chiral derivatives of this compound. rsc.orgwpmucdn.com

For this analysis, a suitable single crystal of the compound is required. The crystal diffracts X-rays in a unique pattern, which can be mathematically analyzed to generate a 3D electron density map of the molecule. samipubco.com This map reveals the precise positions of all atoms in space, bond lengths, and bond angles, providing an unequivocal confirmation of the molecular structure and stereochemistry. rsc.orgmdpi.com

Integration of Spectroscopic Data for Complex this compound Derivatives

The structural elucidation of novel or complex derivatives of this compound rarely relies on a single technique. Instead, a comprehensive analysis is achieved by integrating data from multiple spectroscopic methods. acs.orgdb-thueringen.de

The process typically begins with IR spectroscopy to identify key functional groups and mass spectrometry to determine the molecular formula. acs.org Subsequently, a suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) is employed to assemble the carbon-hydrogen framework and establish the connectivity of the molecule. db-thueringen.de For chiral molecules, if a crystalline sample is available, X-ray crystallography provides the definitive proof of absolute stereochemistry. wpmucdn.com Each piece of spectroscopic data acts as a constraint, and only a structure that is consistent with all the collected data can be considered correct. This integrated approach ensures a high degree of confidence in the final structural assignment.

Computational Chemistry and Theoretical Modeling of Bicyclo 2.2.1 Heptan 7 One

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are central to understanding the electronic structure of Bicyclo[2.2.1]heptan-7-one. These calculations can determine the energies and shapes of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.

Key Parameters from Quantum Mechanical Calculations:

ParameterSignificance
HOMO Energy Indicates the ability to donate electrons; higher energy suggests greater reactivity towards electrophiles.
LUMO Energy Indicates the ability to accept electrons; lower energy suggests greater reactivity towards nucleophiles.
HOMO-LUMO Gap Relates to the molecule's excitability and chemical stability.
Electron Density Distribution Reveals the electron-rich and electron-deficient regions of the molecule, predicting sites of electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP) Maps the electrostatic potential onto the electron density surface, visually identifying regions prone to electrostatic interactions.

For substituted bicyclo[2.2.1]heptane systems, DFT methods such as B3LYP with various basis sets (e.g., 6-31G*) are commonly used to predict these properties. Such calculations would be essential to predict the reactivity of the carbonyl group in this compound towards nucleophiles.

Molecular Dynamics and Conformational Studies

Molecular dynamics (MD) simulations are employed to study the dynamic behavior and conformational landscape of molecules. For a rigid bicyclic structure like this compound, MD simulations can provide insights into its vibrational modes and the subtle conformational changes that can occur. By simulating the motion of atoms over time, a potential energy surface (PES) can be mapped to identify the most stable conformations and the energy barriers between them.

Transition State Analysis for this compound Reactions

Theoretical modeling is particularly useful for elucidating reaction mechanisms by identifying and characterizing transition states. For reactions involving this compound, such as nucleophilic addition to the carbonyl group or reduction of the ketone, computational methods can be used to:

Locate the geometry of the transition state structure.

Calculate the activation energy, which determines the reaction rate.

Visualize the vibrational modes of the transition state to confirm it is a true saddle point on the potential energy surface.

Studies on related ketones have used these methods to explain stereoselectivity in reactions, such as why a nucleophile might preferentially attack from one face of the carbonyl group over the other. For this compound, transition state analysis could predict whether nucleophilic attack is more favorable from the syn or anti face relative to the ethano bridge.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

Predicted Spectroscopic Data:

SpectrumPredicted Parameters
NMR (Nuclear Magnetic Resonance) Chemical shifts (¹H and ¹³C), spin-spin coupling constants.
IR (Infrared) Vibrational frequencies and intensities, corresponding to bond stretching and bending modes.
UV-Vis (Ultraviolet-Visible) Electronic transition energies and oscillator strengths.

Time-Dependent DFT (TD-DFT) is a common method for predicting electronic spectra (UV-Vis). Calculations of NMR and IR spectra for bicyclic ketones have shown good agreement with experimental results, aiding in the structural elucidation and assignment of experimental signals. For this compound, such calculations would be invaluable for confirming its structure and understanding its spectroscopic signatures.

Strategic Applications of Bicyclo 2.2.1 Heptan 7 One in Contemporary Organic Synthesis

Bicyclo[2.2.1]heptan-7-one as a Chirality Source and Stereocontrol Element

The rigid bicyclo[2.2.1]heptane skeleton serves as an excellent chiral scaffold. jst.go.jp When prepared in an enantiomerically pure form, this compound and its derivatives can effectively transmit their stereochemical information to new stereocenters during chemical transformations. The predictable facial selectivity imposed by the bridged structure directs the approach of reagents, leading to highly stereocontrolled reactions. jst.go.jp

The inherent structural rigidity of the bicyclo[2.2.1]heptane framework minimizes conformational flexibility, allowing for more predictable outcomes in asymmetric reactions. This has been instrumental in the enantiocontrolled synthesis of a variety of natural products where the bicyclic system acts as a chiral synthon. jst.go.jp The stereochemical outcome of reactions on molecules containing this framework can often be rationalized and predicted, making it a valuable tool for the synthesis of single enantiomers of complex molecules.

Utilization as a Versatile Building Block in the Synthesis of Complex Molecular Architectures

The bicyclo[2.2.1]heptane framework is a privileged structural motif found in a wide array of bioactive natural products and pharmaceutical agents. acs.orgrsc.org Consequently, this compound is a highly sought-after building block for the synthesis of these complex molecular architectures. acs.org Its rigid structure provides a robust platform upon which further chemical complexity can be built in a controlled manner.

The utility of bicyclo[2.2.1]heptane derivatives as versatile building blocks is showcased in the total synthesis of numerous natural products. For instance, chiral synthons derived from the bicyclo[2.2.1]heptane framework have been employed in the synthesis of α-yohimbane indole (B1671886) alkaloids, sandal oil sesquiterpenes, and the benzomorphane alkaloid (+)- and (-)-aphanorphine. jst.go.jp Furthermore, analogues such as 7-oxabicyclo[2.2.1]heptene derivatives have proven to be valuable in the rapid construction of complex molecular skeletons. rsc.org

Table 1: Examples of Natural Products Synthesized Using Bicyclo[2.2.1]heptane-Derived Building Blocks

Natural Product Class Specific Example(s) Reference
Indole Alkaloids α-Yohimbane jst.go.jp
Sesquiterpenes (+)- and (-)-β-Santalene, (+)- and (-)-epi-β-Santalene jst.go.jp
Benzomorphane Alkaloids (+)- and (-)-Aphanorphine jst.go.jp
Calabar Bean Alkaloids (+)- and (-)-Physostigmine jst.go.jp

Development of this compound Derived Chiral Auxiliaries and Ligands

The inherent chirality and rigid conformation of the bicyclo[2.2.1]heptane skeleton make it an ideal scaffold for the design of chiral auxiliaries and ligands for asymmetric catalysis. acs.org Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. One of the most well-known chiral auxiliaries derived from the bicyclo[2.2.1]heptane framework is bornanesultam. acs.orgrsc.org

In addition to chiral auxiliaries, a variety of chiral ligands for transition-metal-catalyzed reactions have been developed based on the bicyclo[2.2.1]heptane framework. These ligands, such as diphonane, play a crucial role in asymmetric synthesis by creating a chiral environment around the metal center, thereby inducing high enantioselectivity in the products. acs.orgrsc.org The development of phosphine (B1218219) ligands based on the phosphabicyclo[2.2.1]heptane structure has also been a significant area of research, leading to efficient catalysts for asymmetric hydrogenation and other transformations. google.com

Table 2: Notable Chiral Auxiliaries and Ligands Based on the Bicyclo[2.2.1]heptane Framework

Compound Name Type Application Reference
Bornanesultam Chiral Auxiliary Asymmetric Synthesis acs.orgrsc.org
Diphonane Chiral Ligand Transition-Metal Catalysis acs.orgrsc.org
BICP Chiral Phosphine Ligand Asymmetric Hydrogenation google.com

Synthesis of this compound Analogues for Material Science Applications

The unique structural features of the bicyclo[2.2.1]heptane core have been exploited in the field of material science. Analogues of this compound, where the carbonyl group or other atoms in the ring are modified, have been synthesized to create polymers and other materials with specific properties. For example, 7-oxabicyclo[2.2.1]heptane derivatives are used as monomers in ring-opening metathesis polymerization (ROMP) to produce polymers with tailored characteristics. researchgate.net

The rigidity of the bicyclic structure can impart desirable thermal and mechanical properties to the resulting polymers. Furthermore, the functional groups on the bicyclic monomer can be varied to control properties such as solubility, reactivity, and self-assembly behavior. These materials find applications in areas such as self-healing polymers and anion transporting polymers. researchgate.net

Applications in Target-Oriented and Diversity-Oriented Synthesis of Bridged Systems

The strategic importance of this compound is evident in its application in both target-oriented synthesis (TOS) and diversity-oriented synthesis (DOS). In TOS, the goal is the efficient synthesis of a single, complex target molecule. acs.org The well-defined stereochemistry and reactivity of this compound and its derivatives make them ideal starting materials for the linear and convergent strategies employed in TOS.

In contrast, DOS aims to produce a library of structurally diverse molecules for high-throughput screening to identify new biologically active compounds. nih.govencyclopedia.pub The bicyclo[2.2.1]heptane scaffold serves as an excellent starting point for DOS due to the multiple reaction pathways it can undergo, leading to a wide range of bridged and fused ring systems. nih.gov By systematically varying the reagents and reaction conditions applied to a common bicyclo[2.2.1]heptane-based intermediate, a diverse collection of complex molecules can be generated. encyclopedia.pub This approach is crucial for the exploration of chemical space and the discovery of new drug candidates. acs.org

Future Research Trajectories in Bicyclo 2.2.1 Heptan 7 One Chemistry

Exploration of Novel Catalytic Transformations Involving Bicyclo[2.2.1]heptan-7-one

The development of efficient and selective catalytic methods for the synthesis and transformation of the bicyclo[2.2.1]heptane core is a primary focus of ongoing research. Future efforts will likely concentrate on asymmetric catalysis and atom-economical reactions to construct and modify this scaffold.

One promising area is the use of novel radical-based cycloadditions. For instance, pyridine-assisted boronyl radical catalysis has been successfully employed for the [2π + 2σ] cycloaddition of bicyclo[2.1.0]pentanes and alkenes, providing an efficient, modular, and atom-economical route to the bicyclo[2.2.1]heptane framework. acs.org Further exploration of different radical precursors and catalytic systems could expand the scope of this methodology to include precursors of this compound.

Lewis acid-catalyzed reactions also represent a significant avenue for future research. Unexpected and complex transformations, such as the transannular double cyclization to form bicyclo[2.2.1]heptane derivatives from cyclooctanoid precursors, highlight the potential for discovering novel synthetic pathways. rsc.org Investigating a broader range of Lewis acids and substrates related to this compound could lead to unprecedented molecular architectures.

Furthermore, biocatalysis offers a green and highly selective alternative to traditional chemical methods. The use of enzymes, such as cyclohexanone (B45756) monooxygenase (CHMO) and cyclopentanone (B42830) monooxygenase (CPMO), for the biooxygenation of bicyclic ketones has demonstrated high regio- and enantioselectivity. nih.govmdpi.com Future research will likely involve enzyme engineering and the exploration of diverse microbial sources to identify biocatalysts capable of performing novel transformations on the this compound core, such as asymmetric reductions, hydroxylations, and Baeyer-Villiger oxidations.

Catalytic StrategyReaction TypeKey AdvantagesPotential Application for this compound
Pyridine-Boronyl Radical Catalysis[2π + 2σ] CycloadditionHigh efficiency, modular, atom-economical acs.orgSynthesis of functionalized bicyclo[2.2.1]heptane precursors
Lewis Acid CatalysisTransannular CyclizationAccess to complex and unexpected structures rsc.orgNovel rearrangements and functionalizations of the ketone
Biocatalysis (e.g., CHMO)Baeyer-Villiger OxidationHigh regio- and enantioselectivity, green conditions nih.govEnantioselective synthesis of lactones from the ketone
Isomerization CatalysisIsomerizationEfficient production of specific isomers google.comConversion of derivatives to more valuable isomers

Advanced Functionalization Strategies of the this compound Scaffold

The ability to precisely install functional groups onto the bicyclo[2.2.1]heptane skeleton is crucial for modulating its physical, chemical, and biological properties. Future research will focus on developing more sophisticated and site-selective functionalization techniques.

A key challenge is the selective functionalization of C-H bonds, which would provide a more direct and efficient route to derivatives, avoiding the need for pre-functionalized starting materials. The development of new transition-metal catalysts or photoredox systems capable of targeting specific positions on the this compound scaffold is a major goal. The synthesis of polysubstituted and fluorinated bicyclic scaffolds is of particular interest for medicinal chemistry, as the introduction of fluorine can beneficially alter physicochemical properties. ucl.ac.uk

Domino and sequential reactions that create multiple bonds in a single operation are also a promising frontier. For example, a sequential Diels-Alder reaction/rearrangement sequence has been developed for the synthesis of diverse functionalized bicyclo[2.2.1]heptanes. acs.org Adapting such strategies to incorporate the ketone functionality of this compound could rapidly generate libraries of complex molecules with diverse substitution patterns.

Moreover, the rigid nature of the scaffold makes it an excellent platform for creating molecules with well-defined three-dimensional shapes, which is highly desirable for applications in drug discovery and materials science. ucl.ac.uk Strategies that allow for the controlled installation of substituents in specific spatial orientations will be a continuing area of investigation.

Functionalization ApproachTargetSignificance
Site-Selective C-H ActivationUnactivated C-H bondsIncreases synthetic efficiency, avoids pre-functionalization
Introduction of FluorineBicyclic ScaffoldModulates physicochemical properties for medicinal chemistry ucl.ac.uk
Sequential Diels-Alder/RearrangementMultiple positionsRapid generation of molecular complexity acs.org
Stereocontrolled SubstitutionExo/Endo positionsControl over 3D molecular shape for targeted interactions ucl.ac.uk

Chemoinformatics and High-Throughput Screening for this compound Derivatives

The integration of computational tools and automated screening methods is set to accelerate the discovery of new applications for this compound derivatives. Chemoinformatics and high-throughput screening (HTS) provide powerful platforms for navigating the vast chemical space associated with this scaffold.

Chemoinformatics can be used to design virtual libraries of this compound derivatives with desired properties. jst.go.jp By calculating molecular descriptors, researchers can predict properties such as bioactivity, solubility, and toxicity, allowing for the prioritization of compounds for synthesis. researchgate.net For example, in-silico design strategies have been used to identify potential inhibitors of the influenza hemagglutinin protein based on the related borneol scaffold. researchgate.net Similar approaches can be applied to libraries derived from this compound to identify candidates for various biological targets.

High-throughput screening technologies, such as affinity-selection screening with mass spectrometry readout, enable the rapid testing of large compound libraries against biological targets. nih.gov The synthesis of diverse and three-dimensional libraries of fragments based on scaffolds like 7-oxabicyclo[2.2.1]heptane is a key strategy in fragment-based drug discovery. dtu.dk Applying these HTS methods to libraries of this compound derivatives could uncover novel hits for drug development programs. The combination of HTS and chemoinformatics allows for an iterative cycle of screening, data analysis, and library redesign to efficiently identify potent and selective molecules. cijournal.ru

Interdisciplinary Research Integrating this compound in Emerging Chemical Fields

The unique structural features of this compound make it an attractive building block for a variety of interdisciplinary applications, bridging organic synthesis with materials science, chemical biology, and medicinal chemistry.

In medicinal chemistry, the rigid bicyclo[2.2.1]heptane scaffold is valuable for designing small-molecule therapeutics. mdpi.com Its constrained conformation can help to pre-organize functional groups for optimal interaction with biological targets, potentially leading to increased potency and selectivity. Derivatives have been explored as organocatalysts and are present in promising drug candidates. acs.orgmdpi.com Future work will likely involve incorporating the this compound core into novel therapeutic agents, such as protein phosphatase inhibitors and antiviral compounds. researchgate.netmdpi.com

In chemical biology, the scaffold can be used to create chemical probes to study biological processes. For example, derivatives of the related 7-azabicyclo[2.2.1]heptane have been used to stabilize specific peptide conformations, such as β-strands. researchgate.net This ability to influence protein secondary structure could be exploited to design novel peptidomimetics and modulators of protein-protein interactions.

In the field of materials science and perfumery, the bicyclo[2.2.1]heptane skeleton is a component of novel odorants. acs.org The rigid structure contributes to the volatility and olfactory properties of these molecules. Future research could explore the synthesis of new this compound derivatives with unique fragrance profiles or their incorporation into advanced polymers and materials where the rigid scaffold can impart desirable thermal or mechanical properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.